molecular formula C24H27NO4 B1208460 (1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 76372-22-0

(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B1208460
CAS No.: 76372-22-0
M. Wt: 393.5 g/mol
InChI Key: UORJGZQGXAWGDM-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a natural product found in Triphyophyllum peltatum with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of tetrahydroisoquinoline derivatives, which include compounds structurally related to (1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol. For instance, Lázár et al. (1990) discussed the synthesis of trifunctional 1,2,3,4-tetrahydroisoquinolines, providing insights into their conformational properties in solution and solid state, as verified by high-resolution NMR and X-ray diffraction evidence (Lázár et al., 1990).

Oxidation and Spectroscopy Studies

The oxidation behavior of bisphenolic tetrahydroisoquinolines was investigated by Hewgill and Pass (1985), who focused on the spectroscopic characterization of these compounds under oxidation conditions. This research provides foundational knowledge relevant to understanding the oxidation properties of similar tetrahydroisoquinoline derivatives (Hewgill & Pass, 1985).

Opioid Receptor Antagonism

Research by Cueva et al. (2009) has explored the synthesis of analogues of tetrahydroisoquinoline compounds and their role as in vitro opioid receptor functional antagonists. These studies are crucial for understanding the pharmacological aspects and potential therapeutic applications of tetrahydroisoquinoline derivatives (Cueva et al., 2009).

Crystal Structure and Stereochemistry

Studies on the crystal structure and stereochemistry of optically active tetrahydroisoquinoline derivatives have been conducted. For example, Naicker et al. (2011) confirmed the absolute configurations of certain tetrahydroisoquinoline derivatives using NMR spectroscopy and crystallography, providing valuable insights into the stereochemical properties of these compounds (Naicker et al., 2011).

Enantioselectivity and Pharmacological Effects

Research by Kihara et al. (1995) examined the enantioselectivity of optically active tetrahydroisoquinoline derivatives, assessing their potential as norepinephrine potentiators. This line of research contributes to understanding the pharmacological effects of such compounds, especially their interaction with neurochemical pathways (Kihara et al., 1995).

Local Anesthetic Activity and Toxicity

Azamatov et al. (2023) explored the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Their findings offer insights into reducing the toxicity of these molecules while increasing their therapeutic margin, relevant for similar tetrahydroisoquinoline derivatives (Azamatov et al., 2023).

Properties

CAS No.

76372-22-0

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C24H27NO4/c1-13-10-15-8-9-18(24(27)21(15)14(2)25-13)22-16(12-26)11-20(29-4)23-17(22)6-5-7-19(23)28-3/h5-9,11,13-14,25-27H,10,12H2,1-4H3/t13-,14-/m1/s1

InChI Key

UORJGZQGXAWGDM-ZIAGYGMSSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O

SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O

Canonical SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O

Synonyms

habropetaline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Reactant of Route 2
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Reactant of Route 3
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Reactant of Route 4
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Reactant of Route 5
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Reactant of Route 6
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

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